molecular formula C19H18N4O2S B12118937 Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12118937
M. Wt: 366.4 g/mol
InChI Key: FRVWBMWJJOPOGL-UHFFFAOYSA-N
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Description

Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (referred to as compound 7) is a novel chemical entity synthesized through a specific reaction. Let’s explore its properties and applications.

Preparation Methods

The synthesis of compound 7 involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride (compound 1) with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 2). The mechanism of this reaction has been studied, and the assigned structure was confirmed using elemental analysis and spectral data .

Chemical Reactions Analysis

Compound 7 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for further exploration. The major products formed from these reactions contribute to its versatility.

Scientific Research Applications

    Chemistry: Investigating its reactivity and interactions with other compounds.

    Biology: Assessing its impact on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its antitumor properties, as it has demonstrated high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines.

    Industry: Considering its use in drug development or materials science.

Mechanism of Action

The precise mechanism by which compound 7 exerts its effects remains an area of study. Researchers are likely investigating its molecular targets and pathways involved in antitumor activity.

Comparison with Similar Compounds

To highlight its uniqueness, let’s compare compound 7 with other similar compounds. Unfortunately, specific names of similar compounds are not provided in the available literature . exploring related triazolopyrimidines and their properties could shed light on its distinct features.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18N4O2S/c1-3-25-18(24)14-15(13-7-5-4-6-8-13)22-19-20-11-21-23(19)16(14)17-12(2)9-10-26-17/h4-11,16H,3H2,1-2H3,(H,20,21,22)

InChI Key

FRVWBMWJJOPOGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CS3)C)C4=CC=CC=C4

Origin of Product

United States

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